molecular formula C8H11NO4 B13383457 2-Amino-4-methoxybenzoic acid hydrate

2-Amino-4-methoxybenzoic acid hydrate

Cat. No.: B13383457
M. Wt: 185.18 g/mol
InChI Key: UMJNSQCXZLGGDC-UHFFFAOYSA-N
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Description

2-Amino-4-methoxybenzoic acid hydrate is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-methoxybenzoic acid hydrate can be synthesized through several methods. One common route involves the reduction of 4-methoxy-2-nitrobenzoic acid. The reduction process typically uses hydrogen gas in the presence of a palladium catalyst under controlled conditions . Another method involves the nitration of 4-methoxybenzoic acid followed by reduction of the nitro group to an amino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxybenzoic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxybenzoic acid hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methoxybenzoic acid hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-4-methoxybenzoic acid;hydrate

InChI

InChI=1S/C8H9NO3.H2O/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,9H2,1H3,(H,10,11);1H2

InChI Key

UMJNSQCXZLGGDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)N.O

Origin of Product

United States

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